molecular formula C5H5FN2O2S B12845573 Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate

Cat. No.: B12845573
M. Wt: 176.17 g/mol
InChI Key: AICFYFSHXMPNPR-UHFFFAOYSA-N
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Description

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the thiazole ring and a carbamate group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-fluoro-1,3-thiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs with anticancer or antiviral activities.

    Industry: Utilized in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Uniqueness: Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.

Biological Activity

Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the thiazole family of compounds, which are known for their broad range of biological activities. The introduction of a fluorine atom at the 5-position of the thiazole ring enhances its pharmacological properties, including increased lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, such as those regulating cell proliferation and apoptosis. This inhibition can lead to reduced viability in cancer cells and potential therapeutic effects against tumors .
  • Targeting Receptors : It may bind to receptors that modulate cellular signaling pathways, influencing processes like inflammation and cell survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively decreases the viability of various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)>100Minimal effect
Caco-2 (Colorectal)39.8Significant reduction in viability (p < 0.001)

In a comparative study, the compound showed higher efficacy against Caco-2 cells than A549 cells, suggesting a selective mechanism of action for colorectal cancer .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain MIC (µg/mL) Activity
E. coli32Effective
MRSA16Superior to reference drugs
P. aeruginosa64Moderate activity

These findings indicate its potential as an antimicrobial agent against resistant pathogens .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom significantly influences the compound's biological activity. Studies have shown that variations in the thiazole structure can lead to different levels of potency:

  • Compounds lacking fluorine often exhibit reduced binding affinity and lower biological activity compared to their fluorinated counterparts.
  • Substitutions at other positions on the thiazole ring can further modulate activity; for instance, introducing electron-withdrawing groups tends to enhance anticancer efficacy .

Case Studies

Several studies have focused on the therapeutic applications of this compound:

  • Cancer Treatment Study : A study evaluated its effects on human colorectal adenocarcinoma cells (Caco-2). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability with significant statistical relevance compared to untreated controls .
  • Antimicrobial Efficacy Trial : In a trial against multidrug-resistant bacteria, this compound was shown to outperform conventional antibiotics in inhibiting MRSA growth, suggesting its potential as a new therapeutic agent in treating resistant infections .

Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

methyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H5FN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9)

InChI Key

AICFYFSHXMPNPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(S1)F

Origin of Product

United States

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